1-Azabicyclo[3.2.1]octan-6-one is a nitrogen-containing heterocyclic compound characterized by a bicyclic structure that integrates a six-membered ring fused to a three-membered ring, with a nitrogen atom incorporated into the larger ring. This unique structural configuration endows the compound with notable chemical and biological properties, making it significant in various fields such as organic chemistry and medicinal research. The compound is also recognized by its CAS number, 45675-76-1, and has been explored for its potential applications in drug development and as a ligand in coordination chemistry.
Methods of Synthesis:
The synthesis of 1-Azabicyclo[3.2.1]octan-6-one can be achieved through several methods, primarily involving cyclization reactions. A common approach is the intramolecular cyclization of suitable precursors, such as N-substituted amino alcohols, under acidic or basic conditions. This method allows for the formation of the bicyclic framework effectively.
Technical Details:
Structure:
The molecular formula of 1-Azabicyclo[3.2.1]octan-6-one is C_7H_11NO, indicating the presence of seven carbon atoms, eleven hydrogen atoms, one nitrogen atom, and one oxygen atom in its structure.
Data:
1-Azabicyclo[3.2.1]octan-6-one participates in various chemical reactions:
Types of Reactions:
Technical Details:
Common conditions for these reactions include organic solvents (e.g., dichloromethane), temperatures ranging from room temperature to reflux conditions, and specific reagents tailored to achieve desired transformations .
The mechanism by which 1-Azabicyclo[3.2.1]octan-6-one exerts its biological effects is primarily through interactions with molecular targets such as enzymes and receptors. The nitrogen atom within its bicyclic structure facilitates hydrogen bonding and other non-covalent interactions, allowing it to modulate enzymatic activity or act as a receptor antagonist.
Process:
This interaction can lead to inhibition of enzyme activity or modulation of receptor function, impacting various biochemical pathways relevant to its potential therapeutic applications .
Physical Properties:
Chemical Properties:
Relevant Data:
The compound's melting point, boiling point, and specific solubility characteristics may vary based on purity and synthesis method but are crucial for practical applications in research and industry.
1-Azabicyclo[3.2.1]octan-6-one has diverse applications across several scientific domains:
Scientific Uses:
1-Azabicyclo[3.2.1]octan-6-one represents a structurally distinctive heterocyclic compound characterized by a bridged bicyclic framework containing a nitrogen atom at the bridgehead position (position 1) and a ketone functionality at position 6. This molecular architecture confers significant three-dimensional rigidity and stereoelectronic properties that differentiate it from monocyclic heterocycles and simpler bicyclic systems. As a synthetic analog of naturally occurring tropane alkaloids, which typically feature an 8-azabicyclo[3.2.1]octane core, this compound serves as a versatile scaffold for exploring structure-activity relationships in medicinal chemistry and accessing novel chemical space unavailable through flat architectures. Its unique combination of a tertiary amine basic center and carbonyl group enables diverse chemical transformations and molecular interactions, underpinning its value across multiple scientific domains including synthetic methodology development, chemical biology, and pharmaceutical research [4] [9].
The 1-azabicyclo[3.2.1]octane skeleton exhibits constrained geometry with specific stereochemical implications arising from its bridged ring system. Unlike monocyclic amines, the bicyclic framework locks the nitrogen atom and adjacent carbons into well-defined spatial orientations, significantly influencing its interactions with biological targets. The compound features a six-membered piperidinone ring fused to a cyclopentane moiety across the nitrogen and the carbon adjacent to the carbonyl, creating a [3.2.1] bicyclic system with distinct concave and convex faces. This structural rigidity mimics the bioactive conformations of flexible neurotransmitter molecules, making it particularly valuable for designing neuromodulatory agents [4] [9].
The presence of the ketone at position 6 introduces both synthetic versatility and electronic polarization. The carbonyl group adopts a strategic position within the molecular framework, being proximal to the bridgehead nitrogen (separated by three bonds) yet constrained from direct conjugation due to the bicyclic geometry. This spatial arrangement creates a distinctive electronic environment where the nitrogen's basicity (predicted pKa ~8-10) and the carbonyl's electrophilicity can be manipulated independently through chemical modification. The compound's InChI key (WFYPDOYHAZFTIR-UHFFFAOYSA-N) and SMILES notation (C1CC2CN(C1)CC2=O) precisely encode this connectivity, confirming the ketone's position adjacent to the nitrogen atom within the bicyclic system [4].
Comparative Analysis of Bicyclic Alkaloid Scaffolds:
Scaffold Name | Nitrogen Position | Carbonyl Position | Key Structural Features | Representative Natural Products |
---|---|---|---|---|
1-Azabicyclo[3.2.1]octan-6-one | Bridgehead (1) | 6 | Ketone group adjacent to bridgehead N | Synthetic analog |
8-Azabicyclo[3.2.1]octane (Tropane) | Bridgehead (8) | Variable (often 3) | Methylated nitrogen in natural derivatives | Cocaine, Scopolamine |
2-Azabicyclo[3.2.1]octane | Position 2 | Variable | Nitrogen not at bridgehead | Hosieine A [1] |
9-Azabicyclo[3.3.1]nonane (Homotropane) | Bridgehead | Variable | Larger 7-atom central ring | (-)-Adaline, (+)-Euphococcinine [6] |
Physicochemical profiling reveals critical properties influencing bioavailability and synthetic manipulation. The molecular formula (C7H11NO) corresponds to a molecular weight of 125.17 g/mol for the free base, increasing to 161.6 g/mol for the hydrochloride salt (C7H12ClNO). The moderate calculated partition coefficient (LogP ~0.5-1.0) suggests balanced lipophilicity, facilitating membrane permeability while retaining water solubility, particularly for salt forms. The polar surface area (20.31 Ų) reflects contributions from both the amine and carbonyl functionalities, predicting favorable blood-brain barrier penetration potential—a crucial property for central nervous system-targeted therapeutics [4].
The exploration of azabicyclic compounds originated with investigations into tropane alkaloids in the 19th century, culminating in landmark achievements such as Willstätter's 1901 synthesis of cocaine and Robinson's elegant 1917 biomimetic synthesis of tropinone. These foundational works established the significance of the 8-azabicyclo[3.2.1]octane framework in natural product chemistry. The specific 1-azabicyclo[3.2.1]octan-6-one scaffold emerged later as a synthetic analog, with early synthetic routes developed through classical organic transformations during the mid-20th century. Gassman's pioneering work in 1968 demonstrated the preparation of related 8-methoxy-2-methyl-2-azabicyclo[3.2.1]octane through intramolecular cyclization strategies, establishing methodological precedents applicable to the 1-aza system [1] [9].
Takeda's innovative approaches in 1977 marked significant advances in functionalized azabicyclo[3.2.1]octane synthesis, developing routes to 5-aryl substituted derivatives through α-alkylation of cyclopentanone precursors followed by ring-closing operations. These methodologies employed transformations such as α-bromination, carbamate formation, oxidation to enones, and intramolecular 1,4-addition, providing versatile access to the bicyclic framework. Subsequent optimizations by Ong and Anderson improved yields and expanded substrate scope, demonstrating the synthetic tractability of these architecturally complex systems. These historical developments established the foundation for contemporary synthetic approaches to 1-azabicyclo[3.2.1]octan-6-one and its derivatives [1].
Evolution of Synthetic Methodologies:
Modern synthetic access increasingly employs photoredox catalytic methods, exemplified by the radical [3+3] annulation process developed in 2022. This innovative approach utilizes visible-light photoredox catalysis to construct N-arylated 8-azabicyclo[3.2.1]octane derivatives from simple cyclic N,N-dialkylanilines and ethyl 2-(acetoxymethyl)acrylate. The process generates α-amino radicals through single-electron oxidation followed by deprotonation, with subsequent 6-endo-trig cyclization forming the bicyclic scaffold efficiently under mild conditions with high diastereoselectivity—overcoming limitations of classical Robinson tropane synthesis for N-substituted derivatives [6].
Industrial-scale production has benefited significantly from technological innovations. Current manufacturing approaches prioritize cost efficiency and scalability, employing continuous-flow systems to enhance reaction control, yield, and purity. Key process optimizations focus on minimizing side products like over-oxidized derivatives or ring-opened byproducts through precise control of reaction parameters (temperature, residence time, catalyst loading). Downstream purification typically employs crystallization or chromatography, with analytical quality control ensuring >95% purity for research applications. These advances have transformed 1-azabicyclo[3.2.1]octan-6-one from a synthetic curiosity to a commercially available building block for drug discovery [4].
The 1-azabicyclo[3.2.1]octan-6-one scaffold demonstrates substantial pharmacological potential through its ability to interact with central nervous system targets. As a conformationally constrained piperidinone analog, it serves as a privileged structure for modulating neurotransmitter systems. Research indicates that derivatives of this scaffold exhibit potent monoamine transporter inhibitory activity, with efficacy highly dependent on the overall topology and absolute stereochemistry of the molecule. The bridgehead nitrogen facilitates critical hydrogen-bonding interactions with biological targets, while the carbonyl group provides a versatile handle for structural diversification through reduction, nucleophilic addition, or conversion to heterocyclic systems [4] [5].
Structure-activity relationship (SAR) studies reveal that modifications at the 3-, 5-, and N-positions significantly influence biological activity. Reduction of the 6-ketone to alcohols modulates hydrogen-bonding capacity and electron distribution, often enhancing affinity for specific receptor subtypes. Introduction of aryl substituents at the bridgehead carbon, as demonstrated in Andreotti's triple reuptake inhibitor (compound 3), mimics the three-dimensional conformation of cocaine while providing enhanced metabolic stability. Ong and Anderson's analgesic compounds (2a and 2b) exemplify how appropriate substitution can yield mixed agonist-antagonist profiles with morphine-like efficacy, highlighting the scaffold's versatility for opioid receptor targeting [1] .
Biological Target Engagement Profiles:
Derivative Class | Key Modifications | Primary Biological Targets | Reported Activities | Lead Compound Examples |
---|---|---|---|---|
Basic Scaffold | Unmodified 1-azabicyclo[3.2.1]octan-6-one | Monoamine transporters | Transporter inhibitory activity [5] | N/A |
Aryl-Substituted Analogs | Aryl groups at bridgehead or C3 | Dopamine, serotonin, norepinephrine transporters | Triple reuptake inhibition (TRUI) [1] | Andreotti's compound 3 |
Reduced Ketone Derivatives | 6-Alcohol stereoisomers | Opioid receptors | Mixed agonist-antagonist analgesics [1] | Ong's compounds 2a, 2b |
N-Functionalized Analogs | N-Alkylation, N-arylation | Nicotinic acetylcholine receptors | α4β2 nAChR agonism/antagonism [1] | Cytisine-like derivatives |
Bis-Heterocyclic Hybrids | Hybrid pharmacophores | Kinases, androgen receptors | TTK inhibition, SARM activity [6] | CFI-401870, ACP-105 |
The scaffold's significance extends to kinase inhibition and hormone receptor modulation in oncology applications. N-Arylated derivatives have yielded potent tyrosine threonine kinase (TTK) inhibitors such as CFI-401870, which achieves single-digit nanomolar inhibition through optimized interactions with the ATP-binding pocket. Similarly, selective androgen receptor modulators (SARMs) like ACP-105 leverage the bicyclic framework to provide tissue-selective androgen receptor activation, demonstrating oral bioavailability and favorable pharmacokinetic profiles unattainable with steroidal structures. These successes underscore the scaffold's versatility beyond neurotransmitter targets and its growing importance in cancer therapeutics [6].
Future research directions focus on expanding the therapeutic applications through structural diversification and mechanistic investigation. Key priorities include developing enantioselective synthetic routes using organocatalysts or biocatalysts to access chiral derivatives with refined pharmacological profiles. Exploration of substituent effects at the 3- and 5-positions may modulate electronic properties and enhance target selectivity. Additionally, comprehensive toxicological assessments are essential to establish safety profiles for preclinical development. The integration of computational chemistry and structure-based drug design promises to accelerate the discovery of novel derivatives with optimized binding to disease-relevant targets, potentially expanding utility into neurodegenerative disorders, chronic pain, and metabolic diseases [4] [9].
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: